molecular formula C22H22F3N3O B2981348 3-[(1-{[2-(trifluoromethyl)phenyl]methyl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one CAS No. 2380192-67-4

3-[(1-{[2-(trifluoromethyl)phenyl]methyl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one

Cat. No.: B2981348
CAS No.: 2380192-67-4
M. Wt: 401.433
InChI Key: RMBPJSWUWIMNHV-UHFFFAOYSA-N
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Description

3-[(1-{[2-(trifluoromethyl)phenyl]methyl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one is a complex organic compound featuring a quinazolinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1-{[2-(trifluoromethyl)phenyl]methyl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one typically involves multiple steps, starting with the preparation of the quinazolinone core. One common method involves the condensation of anthranilic acid with formamide to form the quinazolinone ring. The piperidine moiety is then introduced through a nucleophilic substitution reaction, where the piperidine derivative reacts with the quinazolinone intermediate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, the use of automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the quinazolinone core, potentially converting it to a dihydroquinazoline derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often employ reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions include N-oxide derivatives, dihydroquinazoline derivatives, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors involved in disease pathways.

    Industry: Its chemical stability and reactivity make it useful in various industrial applications, including the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(1-{[2-(trifluoromethyl)phenyl]methyl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    3-[(1-{[2-(trifluoromethyl)phenyl]methyl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one: shares similarities with other quinazolinone derivatives, such as:

Uniqueness

The presence of the trifluoromethyl group and the piperidine moiety in this compound distinguishes it from other similar compounds. These structural features contribute to its unique chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-[[1-[[2-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]methyl]quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22F3N3O/c23-22(24,25)19-7-3-1-5-17(19)14-27-11-9-16(10-12-27)13-28-15-26-20-8-4-2-6-18(20)21(28)29/h1-8,15-16H,9-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMBPJSWUWIMNHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C=NC3=CC=CC=C3C2=O)CC4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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